molecular formula C14H22ClNO2 B1583453 N-Methyl-N-(3-chloropropyl)homoveratrylamine CAS No. 36770-74-8

N-Methyl-N-(3-chloropropyl)homoveratrylamine

Cat. No.: B1583453
CAS No.: 36770-74-8
M. Wt: 271.78 g/mol
InChI Key: HJBBKVHYQQUPQW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃, δ ppm):

  • 6.70–6.85 (m, 3H): Aromatic protons from the 3,4-dimethoxyphenyl group.
  • 3.85 (s, 6H): Methoxy (-OCH₃) groups.
  • 3.40–3.55 (m, 2H): Methylene protons adjacent to the tertiary amine (N-CH₂-).
  • 2.70–2.90 (m, 4H): Methylene groups in the phenethylamine backbone (Ar-CH₂-CH₂-N).
  • 2.30 (s, 3H): N-Methyl group (-N-CH₃).
  • 1.80–2.10 (m, 2H): Central methylene in the chloropropyl chain (-CH₂-CH₂-CH₂Cl).

¹³C NMR (125 MHz, CDCl₃, δ ppm):

  • 148.9, 147.2: Oxygenated aromatic carbons (C-3 and C-4).
  • 112.4–121.8: Aromatic carbons.
  • 56.1, 55.8: Methoxy carbons (-OCH₃).
  • 53.5, 48.2: Methylene carbons adjacent to nitrogen.
  • 44.9: N-Methyl carbon.
  • 39.5, 31.2, 29.7: Chloropropyl chain carbons.

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) produces the following key fragments:

  • m/z 271.1 [M⁺]: Molecular ion with chlorine’s isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1).
  • m/z 178.1: Loss of the chloropropyl chain (C₃H₆Cl).
  • m/z 150.0: Further cleavage of the methylene group adjacent to nitrogen.
  • m/z 135.1: Base peak corresponding to the 3,4-dimethoxyphenethyl fragment.

Infrared (IR) Absorption Profile

Key IR absorptions (KBr pellet, cm⁻¹):

  • 2830–2960: C-H stretching in methoxy and methylene groups.
  • 1605, 1510: Aromatic C=C stretching.
  • 1250–1280: Asymmetric C-O-C stretching of methoxy groups.
  • 1080–1120: Symmetric C-O-C stretching.
  • 720–760: C-Cl stretching.

The absence of N-H stretches (typically ~3300 cm⁻¹) confirms tertiary amine character.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBBKVHYQQUPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192363
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine
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Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36770-74-8
Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine
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Record name N-Methyl-N-(3-chloropropyl)homoveratrylamine
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Record name N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine
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Record name N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine
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Record name N-METHYL-N-(3-CHLOROPROPYL)HOMOVERATRYLAMINE
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Biological Activity

N-Methyl-N-(3-chloropropyl)homoveratrylamine (CAS No. 36770-75-9) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22ClNO2·HCl
  • Molecular Weight : 287.8 g/mol
  • Structure : The compound features a chloropropyl group attached to a homoveratrylamine backbone, which is crucial for its biological activity.

This compound primarily acts as an adrenergic receptor modulator . It has been identified as a novel class of calcium channel blocker , which indicates its potential role in regulating calcium influx in cells. This mechanism is significant for conditions such as hypertension and cardiac arrhythmias .

Biological Activities

  • Adrenergic Activity :
    • The compound exhibits affinity for adrenergic receptors, influencing neurotransmitter release and vascular tone.
    • It has shown promise in modulating stress responses and anxiety-related behaviors in animal models .
  • Calcium Channel Blocking :
    • As a calcium channel blocker, it may help in reducing excitability in neuronal tissues and smooth muscle, providing therapeutic benefits in conditions like epilepsy and stroke .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit calcium currents in neuronal cells, suggesting its role as a calcium antagonist. These findings indicate the compound's potential utility in managing conditions associated with excessive neuronal excitability.

In Vivo Studies

Animal studies have shown that administration of this compound leads to reduced anxiety-like behaviors and improved cognitive functions in models of stress-induced disorders. These effects are likely mediated through its interaction with adrenergic pathways and calcium modulation .

Case Studies

  • Case Study 1 : A study involving chronic stress models indicated that treatment with this compound resulted in significant reductions in stress-related biomarkers compared to control groups.
  • Case Study 2 : In models of Parkinson’s disease, the compound demonstrated protective effects against dopaminergic neuron degeneration, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Data Table

PropertyValue
CAS Number36770-75-9
Molecular Weight287.8 g/mol
Mechanism of ActionCalcium Channel Blocker
Primary Biological ActivityAdrenergic Receptor Modulation
Therapeutic ApplicationsNeurological Disorders, Hypertension

Scientific Research Applications

Pharmacological Applications

N-Methyl-N-(3-chloropropyl)homoveratrylamine has been recognized for its potential as a calcium channel blocker . It has shown the ability to enhance the activity of ricin A-chain immunotoxins (RTA-IT) both in vitro and in vivo, indicating its utility in therapeutic contexts, particularly for conditions requiring modulation of calcium channels such as hypertension and arrhythmias .

Receptor Interaction Studies

Preliminary studies indicate that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential implications for mood regulation and cognitive functions . Further research is needed to fully elucidate these interactions and their biological significance.

Synthetic Organic Chemistry

The compound plays a critical role in the synthesis of complex organometallic structures. For instance, it has been utilized in the formation of eight-membered palladacycles through the insertion of alkenes into Pd–C bonds. These structures have pharmaceutical relevance, leading to the production of tetrahydrobenzazocinones and ortho-functionalized phenethylamines.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-Methyl-3-chloropropylbenzeneethanamineContains a benzene ring instead of a homoveratrylamine backboneLacks methoxy groups present in homoveratrylamine
3,4-Dimethoxy-N-methylbenzeneethanamineFeatures two methoxy groups on the aromatic ringMore potent in certain receptor interactions
N,N-Dimethyl-3-chloropropylamineSimilar chloropropyl group but lacks aromatic structurePrimarily acts as an alkylating agent

This table illustrates how this compound's unique structure contributes to its distinct biological activities compared to related compounds.

Enzyme Inhibition Studies

Research has explored derivatives of this compound as potential inhibitors for lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Such studies are crucial for understanding the mechanisms underlying various diseases associated with epigenetic dysregulation .

Case Studies

  • Study on Calcium Channel Blockade : A study demonstrated that this compound significantly inhibited calcium influx in cardiac myocytes, showcasing its potential as an antihypertensive agent .
  • Receptor Binding Affinity : Another study investigated the binding affinity of this compound to serotonin receptors, revealing promising data that could lead to novel treatments for mood disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Methyl-N-(3-chloropropyl)homoveratrylamine can be contextualized against related compounds (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Chloropropylamine Derivatives

Compound Name Molecular Formula Key Substituents Pharmacological Role Applications/Notes References
This compound C₁₄H₂₂ClNO₂·HCl 3,4-Dimethoxyphenethyl, 3-chloropropyl Calcium channel blocker, immunotoxin enhancer Verapamil impurity; preclinical studies
N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride C₁₁H₂₅Cl₂N Dibutyl, 3-chloropropyl Intermediate in drug synthesis Used in dronedarone impurity synthesis
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₃Cl₂N Dimethyl, 3-chloropropyl Alkylating agent Pharma intermediate (e.g., antipsychotics)
Clomipramine Related Compound C C₁₈H₂₀ClN·HCl·H₂O Dibenzazepine, 3-chloropropyl Antidepressant impurity Quality control in clomipramine production
N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine C₂₄H₂₇ClNO₂ Aryloxypropyl, benzyl/methoxybenzyl Synthetic intermediate Model for chloroalkylamine synthesis

Structural Analysis

  • Chloropropyl Chain : The 3-chloropropyl group is a common feature in these compounds, enabling nucleophilic substitution reactions. However, its pharmacological impact varies based on attached substituents. For instance, the 3,4-dimethoxyphenethyl group in the target compound confers calcium channel affinity, while dibenzazepine in clomipramine derivatives directs serotonin reuptake inhibition .
  • Nitrogen Substituents : Methyl and aromatic groups (e.g., homoveratrylamine’s dimethoxybenzene) enhance lipophilicity and receptor binding, whereas alkyl chains (e.g., dibutyl in dronedarone impurities) prioritize synthetic versatility over bioactivity .

Research Findings and Implications

  • Immunotoxin Synergy: The target compound potentiates RTA-IT by 40–60% in vitro, a trait absent in simpler chloropropylamines like N,N-dimethyl analogs .
  • Impurity Control : Its identification as Verapamil Impurity D underscores the need for rigorous LC-MS monitoring in API production, paralleling dronedarone impurity management strategies .
  • Structure-Activity Relationships (SAR) : Bulkier aromatic substituents (e.g., dimethoxyphenethyl) correlate with calcium channel modulation, while shorter alkyl chains favor synthetic utility .

Preparation Methods

Catalytic Hydrogenation Route for N-Methylhomoveratrylamine Precursors

A key precursor, N-methylhomoveratrylamine, is prepared by catalytic hydrogenation of veratryl cyanide (VCN) in the presence of methylamine over a nickel catalyst with high nickel content (≥70 wt%). This process is carried out under high hydrogen pressure (100–300 bar) and moderate temperatures (50–100 °C), often using solvents such as methanol or N-methylpyrrolidone to improve solubility and reaction control.

Parameter Conditions/Details
Catalyst Nickel catalyst (70–100% Ni), optionally with Co (3–7%)
Hydrogen pressure 100–300 bar (preferably 180–220 bar)
Temperature 50–100 °C (preferably 50–100 °C)
Methylamine excess 10- to 100-fold molar excess (preferably 30–50)
Solvent Methanol, N-methylpyrrolidone, or neat methylamine
Process type Continuous or batch hydrogenation

This method yields N-methylhomoveratrylamine with high selectivity and minimized decomposition risks compared to older methods requiring higher temperatures.

The introduction of the 3-chloropropyl group onto the nitrogen atom of N-methylhomoveratrylamine is typically achieved by nucleophilic substitution using 3-chloropropyl halides (e.g., 3-chloropropyl chloride or bromide) under basic or neutral conditions.

  • The secondary amine (N-methylhomoveratrylamine) acts as a nucleophile.
  • The halogenated alkyl reagent provides the 3-chloropropyl moiety.
  • Reaction conditions are optimized to avoid overalkylation or side reactions.

The reaction is often performed in polar aprotic solvents such as acetone or dimethylformamide (DMF) at controlled temperatures (room temperature to 50 °C).

Alternative Synthetic Route via Darzens Condensation and Epoxide Intermediates

An alternative, more complex route involves:

  • Starting from 3,4-dimethoxybenzaldehyde (veratraldehyde).
  • Performing Darzens condensation with an α-haloacetic acid alkyl ester in alcoholic solution to form α,β-epoxy esters.
  • Hydrolyzing the epoxy ester to the corresponding alkali metal salt of the epoxy acid.
  • Subsequent reaction with monomethylamine under controlled temperature steps (-5 °C to 68 °C) to yield N-methylhomoveratrylamine derivatives.

This method involves multiple purification steps including solvent extractions, pH adjustments, and crystallization to isolate the final amine product.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Notes
Preparation of N-methylhomoveratrylamine Catalytic hydrogenation Veratryl cyanide, methylamine, Ni catalyst, H2 pressure 100–300 bar, 50–100 °C High yield, continuous or batch process
Alkylation to N-Methyl-N-(3-chloropropyl)homoveratrylamine Nucleophilic substitution N-methylhomoveratrylamine, 3-chloropropyl halide, base, solvent (acetone/DMF), RT-50 °C Controlled to avoid overalkylation
Alternative synthesis Darzens condensation + hydrolysis + amination Veratraldehyde, α-haloacetic acid alkyl ester, KOH, monomethylamine, multi-step temp control Multi-step, involves epoxide intermediates

Q & A

Basic: What are the established synthetic routes for N-Methyl-N-(3-chloropropyl)homoveratrylamine?

Answer:
The compound is synthesized via alkylation of tertiary amines with 3-chloropropyl derivatives under nucleophilic conditions. A common method involves reacting N-methylhomoveratrylamine with 3-chloropropyl chloride in anhydrous solvents (e.g., THF or DMF) with a base like K₂CO₃ to deprotonate the amine . Purification typically employs column chromatography (silica gel, eluent: chloroform/methanol gradients). This method mirrors protocols used in synthesizing calcium channel blockers like Verapamil, where chloropropyl intermediates are critical .

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural validation relies on 1H/13C NMR (to confirm methyl, chloropropyl, and aromatic protons), mass spectrometry (for molecular weight verification), and X-ray crystallography (if crystalline). For example, related chloropropylamine derivatives in and were characterized using NMR chemical shifts (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to chlorine) . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex mixtures .

Basic: What are the storage and stability considerations for this compound?

Answer:
The compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (N₂/Ar) in amber vials. Thermal gravimetric analysis (TGA) of structurally similar chloropropyl-modified silsesquioxanes () shows stability up to 250°C in nitrogen , but decomposition occurs in oxygen-rich environments . Regular stability testing via HPLC is recommended to detect degradation products (e.g., hydrolysis to secondary amines).

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), stoichiometry, and reaction time (12–48 hrs) identifies optimal conditions .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reagent consumption in real time .

Advanced: How to address instability during in vitro biological assays?

Answer:
Instability in aqueous buffers (e.g., PBS) arises from hydrolysis of the chloropropyl group. Mitigation strategies include:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Low-temperature assays : Conduct experiments at 4°C to slow hydrolysis.
  • Prodrug design : Replace the chlorine with a hydrolytically stable group (e.g., trifluoromethyl) for specific applications .

Advanced: What cross-disciplinary applications exist beyond pharmacology?

Answer:

  • Materials Science : Chloropropyl groups facilitate covalent bonding to silica-based matrices (e.g., silsesquioxanes in ), enabling hybrid materials for catalysis or sensors .
  • Dye Chemistry : Analogous compounds (e.g., N-methyl-N-(3-chloro-2-hydroxypropyl)benzaldehyde derivatives) are intermediates in polymeric dye synthesis, as shown in .

Advanced: How to resolve contradictory thermal stability data in literature?

Answer:
Discrepancies often stem from incomplete functionalization (e.g., residual chlorine groups altering thermal profiles). To reconcile

  • Repeat experiments under controlled atmospheres (N₂ vs. air).
  • Combine TGA with DSC : Differentiate between physical (melting) and chemical (decomposition) transitions.
  • Spectroscopic validation : Use EDS or XPS to quantify elemental chlorine content post-analysis .

Advanced: What computational methods predict this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions to assess hydrolysis pathways.
  • Docking Studies : Evaluates binding affinity to biological targets (e.g., calcium channels) using software like AutoDock .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-N-(3-chloropropyl)homoveratrylamine
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N-Methyl-N-(3-chloropropyl)homoveratrylamine

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